
2,4-Dioxo-4-phenylbutanoic acid
Overview
Description
2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a β-diketo acid derivative characterized by a phenyl group at the C4 position and two ketone oxygen atoms at C2 and C4 (Figure 1). Its unique structure enables chelation of divalent metal ions (e.g., Mn²⁺, Mg²⁺), making it a potent inhibitor of metalloenzymes. DPBA has garnered attention for its antiviral properties, particularly against influenza A and bunyaviruses, where it targets the endonuclease active site critical for viral RNA transcription . Co-crystallographic studies reveal that DPBA coordinates directly with two metal ions in the endonuclease active site, while its phenyl group occupies a hydrophobic cavity, enhancing binding affinity . Beyond virology, DPBA exhibits exceptional inhibitory activity against ureidoglycolate lyase (UGL), with a KI value of 2.2 nM, ranking it among the most competitive lyase inhibitors reported .
Preparation Methods
Microwave-Assisted Claisen Condensation of Acetophenone and Diethyl Oxalate
Reaction Mechanism and Conditions
The synthesis begins with a Claisen condensation between acetophenone (I) and diethyl oxalate (II) under basic conditions. Sodium methoxide (NaOMe) serves as the catalyst, deprotonating the α-hydrogen of acetophenone to generate an enolate intermediate. This enolate nucleophilically attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release an ethoxide ion. The resulting β-keto ester intermediate undergoes further condensation to yield ethyl benzoyl pyruvate (III), the ester precursor to 2,4-dioxo-4-phenylbutanoic acid .
The reaction is conducted under microwave irradiation at temperatures between -5°C and 5°C, a critical range to suppress side reactions such as over-condensation or decomposition. Microwave heating ensures rapid and uniform energy transfer, reducing the reaction time from hours to minutes compared to conventional thermal methods .
Optimization of Reaction Parameters
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Catalyst Loading : Sodium methoxide is used stoichiometrically to ensure complete enolate formation.
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Solvent System : The reaction proceeds in a solvent-free system, with excess acetophenone acting as both reactant and solvent.
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Microwave Parameters : Irradiation at 300–500 W for 5–10 minutes achieves optimal conversion .
Workup and Intermediate Isolation
Post-reaction, the mixture is quenched in a dilute hydrochloric acid-ice bath to neutralize excess base and precipitate inorganic salts. The organic phase, containing ethyl benzoyl pyruvate, is extracted with toluene, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude yields of the ester typically exceed 85%, with purity >90% prior to hydrolysis .
Hydrolysis of Ethyl Benzoyl Pyruvate to this compound
Saponification and Acidification
The ester intermediate is hydrolyzed to the free acid via saponification with aqueous sodium hydroxide (10% w/v) at 60–70°C for 2–3 hours. Subsequent acidification with concentrated HCl (pH 1–2) precipitates this compound as a crystalline solid. The product is isolated via vacuum filtration and washed with cold deionized water to remove residual salts .
Purification Techniques
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Recrystallization : The crude acid is recrystallized from a mixture of acetone and methanol (3:1 v/v), yielding colorless needles with 97% purity .
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Chromatographic Methods : Silica gel column chromatography using ethyl acetate/hexane (1:4) as the eluent further enhances purity for analytical applications .
Data Summary of Synthetic Parameters
Parameter | Detail |
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Reactants | Acetophenone, Diethyl oxalate |
Catalyst | Sodium methoxide |
Temperature | -5°C to 5°C (microwave-assisted) |
Reaction Time | 5–10 minutes |
Ester Yield | >85% (crude), >90% purity |
Final Acid Purity | 97% (after recrystallization) |
Key Advantage | Reduced reaction time, high reproducibility |
Comparative Analysis and Industrial Relevance
The microwave-assisted method eclipses traditional Claisen condensations by circumventing prolonged heating and minimizing byproduct formation. Industrial-scale adaptations of this protocol could leverage continuous-flow microwave reactors to enhance throughput. Furthermore, the use of sodium methoxide as a low-cost catalyst aligns with green chemistry principles, reducing reliance on toxic transition metals .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Inhibition of Viral Endonucleases
DPBA has been identified as a potent inhibitor of viral endonucleases, which are essential for viral replication.
- Mechanism of Action : DPBA acts by chelating divalent metal ions (such as Mg and Mn) within the active sites of viral endonucleases, disrupting their function and thereby inhibiting viral replication. This mechanism was elucidated through structural studies that demonstrated the binding interactions between DPBA and the endonuclease domains of various viruses, including influenza and La Crosse virus .
Case Studies
- Influenza Virus : A study demonstrated that DPBA effectively inhibited the endonuclease activity of influenza virus, showing an IC value of approximately 12.8 µM . The compound's ability to reduce viral plaque formation in cell-based assays further supports its potential as an antiviral agent .
- La Crosse Virus : Another study highlighted DPBA's role in inhibiting La Crosse virus endonuclease activity, showcasing its effectiveness in both in vitro assays and structural analysis .
Redox Properties
Research into the redox properties of alkyl-substituted aryldiketo acids revealed that modifications to the phenyl ring influence the electronic properties of the dioxobutanoic moiety. This understanding is crucial for designing more effective inhibitors with tailored properties .
Structural Analysis
The crystal structures of DPBA complexes with viral endonucleases have been determined using biophysical methods. These studies provide insights into the binding affinities and interaction dynamics between DPBA and its targets, informing future drug design efforts aimed at combating viral infections .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 2,4-Dioxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, it inhibits the endonuclease activity of the influenza virus polymerase by binding to the active site and chelating two manganese ions. This inhibition prevents the virus from “cap-snatching” host pre-mRNAs, a critical step in viral mRNA transcription . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of DPBA and Analogous Compounds
†DPBA is frequently used as a reference inhibitor in endonuclease assays, with IC₅₀ values varying by experimental conditions .
Structure-Activity Relationship (SAR) Insights
- Metal-Binding Domain: The dioxobutanoic acid group is indispensable for activity. Substitutions here (e.g., chlorination in compound 8 ) disrupt metal coordination, reducing potency.
- Phenyl Ring Modifications: Enlarging the phenyl substituents (e.g., halogenation, methoxy groups) improves binding in the hydrophobic cavity . For instance, 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid () may exhibit enhanced interactions due to extended π-stacking.
- Hybrid Scaffolds: N-Acylhydrazone derivatives retain inhibitory activity by adopting flexible metal-binding conformations, demonstrating that non-diketo structures can mimic DPBA’s function .
Limitations of Structural Analogues
Compounds lacking the β-diketo motif (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid ) fail to inhibit metalloenzymes, underscoring the necessity of the dioxo groups. Similarly, esterification (e.g., methyl ester in compound 8 ) may reduce cellular uptake or stability.
Biological Activity
2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of DPBA, focusing on its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₈O₄
- Molecular Weight : 192.17 g/mol
- CAS Number : 5817-92-5
DPBA has been identified as an inhibitor of viral endonucleases, which are crucial for the replication of various RNA viruses. The compound exhibits its antiviral properties by binding to the active sites of these enzymes, thereby disrupting their function.
Key Studies and Findings
- Inhibition of Lymphocytic Choriomeningitis Virus (LCMV) Endonuclease :
- Influenza Virus Endonuclease Inhibition :
- Broad-Spectrum Antiviral Potential :
Case Study 1: Antiviral Efficacy Against Influenza
In a controlled laboratory setting, DPBA was tested against several strains of influenza virus. The results demonstrated a significant reduction in viral replication rates when cells were treated with DPBA prior to infection. The study concluded that DPBA's inhibition of the PA endonuclease is a promising strategy for combating influenza infections.
Case Study 2: Structural Insights from X-ray Crystallography
X-ray crystallography studies provided detailed structural insights into how DPBA interacts with viral endonucleases. These studies revealed an induced-fit mechanism where the binding of DPBA alters the conformation of the enzyme, further inhibiting its activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dioxo-4-phenylbutanoic acid (DPBA), and how do reaction conditions influence yield?
DPBA can be synthesized via Knoevenagel condensation of benzaldehyde derivatives with diketone precursors, followed by hydrolysis and decarboxylation. For example, 2-fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of sodium ethoxide to form fluorinated analogs, a method adaptable to DPBA synthesis by substituting benzaldehyde . Optimize temperature (60–80°C) and solvent (ethanol/THF) to enhance yield. Monitor pH during hydrolysis to avoid side reactions like over-decarboxylation.
Q. Which analytical techniques are critical for characterizing DPBA’s purity and structural integrity?
- NMR spectroscopy : Confirm the ketone (δ 2.8–3.2 ppm) and carboxylic acid (δ 12–13 ppm) moieties.
- FTIR : Identify C=O stretches (1680–1750 cm⁻¹) for both dioxo and carboxylic acid groups.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding stability .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
Q. How should DPBA be stored to maintain stability during long-term studies?
Store DPBA in anhydrous conditions under inert gas (argon/nitrogen) at –20°C. Avoid exposure to light, as diketones are prone to photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How does DPBA inhibit viral endonucleases, and what structural insights support its mechanism?
DPBA acts as a metal-chelating inhibitor , targeting the two-manganese ion active site in endonucleases (e.g., La Crosse orthobunyavirus L-protein). The 2,4-dioxo group binds Mn²⁺, disrupting cap-snatching in viral transcription. A 2.2 Å resolution crystal structure shows DPBA’s phenyl ring occupying a hydrophobic pocket adjacent to the active site, enhancing binding affinity . Validate inhibition via electrophoretic mobility shift assays (EMSAs) with radiolabeled RNA substrates.
Q. How can researchers resolve contradictory data on DPBA’s bioactivity across different assay systems?
Contradictions may arise from:
- Purity variations : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm batch consistency.
- Cellular uptake differences : Compare permeability in cell lines (e.g., MDCK vs. HEK293) using LC-MS quantification of intracellular DPBA.
- Assay pH effects : The carboxylic acid group’s ionization state (pKa ≈ 3.5) impacts solubility and activity; buffer at pH 6.5–7.5 for physiological relevance .
Q. What computational strategies predict DPBA’s binding affinity to novel viral targets?
- Molecular docking (AutoDock Vina) : Use the LACV endonuclease structure (PDB: 6X4L) to model DPBA’s interactions. Focus on chelation energy and hydrophobic contacts.
- Density Functional Theory (DFT) : Calculate Mn²⁺ binding energy (ΔG ≈ –25 kcal/mol) to prioritize derivatives with stronger metal coordination .
Q. How can DPBA’s selectivity for viral vs. human enzymes be optimized?
Perform structure-activity relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring to enhance metal chelation without increasing human off-target effects.
- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve membrane permeability while retaining inhibitory activity .
Properties
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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